Eglinazine-ethyl

Overview

Description

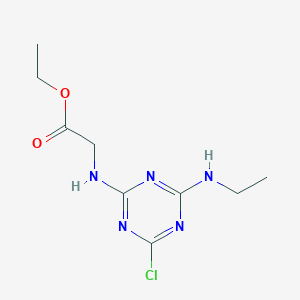

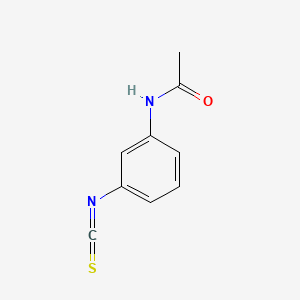

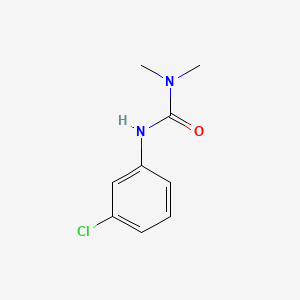

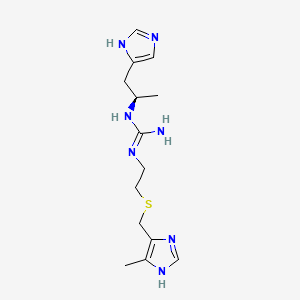

Eglinazine-ethyl is a derivative of eglinazine . It is a triazine herbicide used for the pre-emergence control of weeds in cereals and other crops . The IUPAC name for Eglinazine-ethyl is ethyl N - [4-chloro-6- (ethylamino)-1,3,5-triazin-2-yl]glycinate .

Molecular Structure Analysis

The molecular formula of Eglinazine-ethyl is C9H14ClN5O2 . It has a molecular weight of 259.69 . The structure includes a chlorotriazine ring, an ethylamino group, and an ethyl glycinate group .Physical And Chemical Properties Analysis

Eglinazine-ethyl is moderately soluble in water and tends not to be persistent in soil . It has a low mammalian toxicity . More specific physical and chemical properties were not found in the available resources .Scientific Research Applications

Ethylene Oxide Sterilization

Ethylene oxide (EO) sterilization has significantly emerged as a method for sterilizing medical devices. It's a promising field with applications ranging from new medical device development to sterilization. The action mechanism of EO, its toxicity, and the process flexibility without compromising safety are crucial areas of research. Developing mathematical models to integrate lethality is a challenge, along with understanding EO diffusion in various substrates under different environmental conditions (Mendes, Brandão, & Silva, 2007).

Ethyl Glucuronide in Hair

Ethyl glucuronide (EtG) is increasingly used in forensic toxicology as a marker for alcohol use. However, cosmetic treatments like bleaching, tinting, and dyeing can significantly reduce EtG content in hair. This has implications for the analysis and interpretation of EtG levels, especially in alcohol abstinence programs. The study suggests that hair samples with color manipulations should be excluded in analysis to avoid inaccurate results (Petzel-Witt et al., 2018).

Ethylene Glycol: Properties and Applications

Ethylene glycol (EG) is extensively used in industrial processes due to its unique properties. Research focuses on its synthesis from various resources, including fossil fuels and biomass. The review discusses the broad spectrum of EG's properties, the advances in its synthesis, and applications, emphasizing the catalytic reactivity and reaction mechanisms. Challenges and opportunities for future research are also highlighted (Yue, Zhao, Ma, & Gong, 2012).

Antiozonant and Research Tool Ethylene Diurea (EDU)

EDU is studied as a phytoprotectant against ground-surface ozone. Its potential toxicity and mode of action were explored using Lemna minor L. as a model. The study found stimulatory effects of low EDU concentrations, indicating a hormetic response, and provided insights into how EDU impacts chlorophyll a fluorescence and mesophyll thickness. It also recommended avoiding applications of concentrations ≥593 mg L(-1) due to potential toxicity to sensitive organisms and the environment (Agathokleous et al., 2016).

Stability of Ethanol Metabolite Ethyl Sulfate

Ethyl sulfate (EtS) is used alongside EtG as a marker for alcohol consumption. However, its stability against biodegradation is important for forensic investigations, especially in cases of putrefied corpses where post-mortem ethanol production may occur. The study revealed that EtS is not stable in certain conditions and its possibility of bacterial degradation should be considered in forensic analyses (Halter et al., 2009).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

ethyl 2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN5O2/c1-3-11-8-13-7(10)14-9(15-8)12-5-6(16)17-4-2/h3-5H2,1-2H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESXTECNXIKUMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058449 | |

| Record name | Eglinazine-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eglinazine-ethyl | |

CAS RN |

6616-80-4 | |

| Record name | Eglinazine-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006616804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eglinazine-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EGLINAZINE-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1C81S6A4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-Dichlorobicyclo[3.1.0]hexane](/img/structure/B1615345.png)